molecular formula C11H21NO2 B2375819 Tert-butyl 3-methylpiperidine-2-carboxylate CAS No. 1703741-90-5

Tert-butyl 3-methylpiperidine-2-carboxylate

Cat. No.: B2375819
CAS No.: 1703741-90-5
M. Wt: 199.294
InChI Key: MWMHFSGRPVHGQT-UHFFFAOYSA-N
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Description

Tert-butyl 3-methylpiperidine-2-carboxylate (CAS 1703741-90-5) is a chiral piperidine derivative that serves as a versatile building block in pharmaceutical research and organic synthesis . As a heterocyclic amino acid-like derivative, its primary value lies in its use as a synthetic intermediate for constructing more complex, biologically active molecules . The tert-butyloxycarbonyl (Boc) group is a standard protecting group for amines, enhancing the compound's stability and making it suitable for multi-step synthetic sequences . The specific stereochemistry of the methyl group at the 3-position makes this compound a valuable chiral scaffold for developing enantioselective compounds, similar to how other piperidine carboxylic acids are used in GABA uptake inhibitors and other neuroactive agents . Researchers employ this compound in diversity-oriented synthesis (DOS) to create structurally varied compound libraries for drug discovery . It is strictly for research applications and should be stored in a cool, dry place. Handling should be performed by qualified personnel using appropriate personal protective equipment.

Properties

IUPAC Name

tert-butyl 3-methylpiperidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2/c1-8-6-5-7-12-9(8)10(13)14-11(2,3)4/h8-9,12H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWMHFSGRPVHGQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCNC1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-methylpiperidine-2-carboxylate typically involves the reaction of 3-methylpiperidine with tert-butyl chloroformate. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The general reaction scheme is as follows:

    Starting Materials: 3-methylpiperidine and tert-butyl chloroformate.

    Reaction Conditions: The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at around 0-5°C to control the reaction rate.

    Procedure: 3-methylpiperidine is added to a solution of tert-butyl chloroformate in an appropriate solvent, such as dichloromethane. The mixture is stirred for a specific period, typically 1-2 hours, to allow the reaction to proceed to completion.

    Workup: The reaction mixture is quenched with water, and the organic layer is separated. The product is then purified using standard techniques, such as column chromatography or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction parameters. The product is typically isolated and purified using industrial-scale chromatography or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-methylpiperidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles, such as amines or alcohols, under basic or acidic conditions.

Major Products Formed

    Oxidation: N-oxides.

    Reduction: Corresponding amines.

    Substitution: Derivatives with different functional groups replacing the tert-butyl group.

Scientific Research Applications

Tert-butyl 3-methylpiperidine-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of biological pathways and as a precursor for the synthesis of bioactive molecules.

    Medicine: It is involved in the development of new drugs and therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-methylpiperidine-2-carboxylate depends on its specific application. In general, the compound interacts with molecular targets, such as enzymes or receptors, to exert its effects. The interaction can involve binding to active sites, altering enzyme activity, or modulating receptor function. The specific pathways involved vary depending on the context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The tert-butyl piperidine carboxylate family encompasses diverse derivatives with varying substituents and ring positions. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Tert-butyl Piperidine Carboxylate Derivatives

Compound Name (CAS/Reference) Substituent(s) and Position(s) Key Functional Groups Molecular Weight Notable Properties/Applications
Tert-butyl (3R)-3-methanesulfonamidopiperidine-1-carboxylate 3-methanesulfonamido (position 3) Sulfonamide, tert-butyl carboxylate ~305.4 (est.) Enhanced polarity for solubility; potential protease inhibition
tert-Butyl 3-({[1-(1,3-thiazol-2-yl)ethyl]amino}methyl)piperidine-1-carboxylate Thiazole-ethylamino-methyl (position 3) Thiazole, tertiary amine ~367.5 (est.) Bioactive scaffold for antiviral/antimicrobial agents
Tert-butyl 2-(5-amino-1H-pyrazol-3-yl)piperidine-1-carboxylate 5-aminopyrazole (position 2) Pyrazole, amino group ~280.3 (est.) Kinase inhibitor precursor; hydrogen-bonding capacity
tert-Butyl 3-((6-ethoxy-2-(methylthio)pyrimidin-4-yl)amino)piperidine-1-carboxylate Pyrimidinyl-amino (position 3) Pyrimidine, ethoxy, methylthio ~397.5 (est.) Targeted kinase inhibition; high specificity
Tert-butyl 3-methylpiperidine-2-carboxylate Methyl (position 3) tert-butyl carboxylate, methyl ~213.3 (est.) Synthetic intermediate; steric stability

Key Comparative Insights:

Substituent Effects on Reactivity and Solubility Polar Groups: Sulfonamide () and amino-pyrazole () substituents increase hydrophilicity, enhancing aqueous solubility compared to the hydrophobic methyl group in the target compound . Aromatic Moieties: Thiazole () and pyrimidine () groups enable π-π stacking interactions, critical for binding to biological targets like enzymes or receptors . Steric Influence: The methyl group in the target compound provides steric protection without introducing electronic effects, favoring stability in acidic/basic conditions during synthesis .

However, analogs with reactive groups (e.g., sulfonamides) may pose higher irritancy or sensitization risks .

Applications

  • Drug Discovery : Sulfonamide and pyrimidine derivatives () are prioritized for lead optimization due to their target affinity .
  • Chemical Intermediates : The target compound’s simplicity makes it ideal for modular synthesis, while hydroxymethyl analogs () serve as precursors for prodrugs .

Biological Activity

Tert-butyl 3-methylpiperidine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound features a piperidine ring with a tert-butyl ester functional group. Its molecular formula is C12H23NC_{12}H_{23}N with a molecular weight of approximately 199.29 g/mol. The unique structural configuration contributes to its biological activity, particularly in modulating physiological responses through interactions with various receptors and enzymes.

The biological activity of this compound is primarily attributed to its role as an enzyme inhibitor and receptor ligand. The compound has been shown to bind to specific sites on enzymes, thereby inhibiting their catalytic activity. This mechanism is crucial in the development of therapeutic agents targeting various diseases, including cancer and neurological disorders.

Key Mechanisms:

  • Enzyme Inhibition : By binding to the active site of enzymes, it prevents substrate interaction, effectively reducing enzymatic activity.
  • Receptor Modulation : The compound interacts with neurotransmitter receptors, influencing signaling pathways that regulate physiological functions such as mood and cognition.

Biological Activity Studies

Recent studies have evaluated the biological activities of this compound across various models:

  • Anticancer Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects against cancer cell lines. For example, one study demonstrated improved cytotoxicity in hypopharyngeal tumor cells compared to reference drugs like bleomycin, suggesting potential for anticancer therapies .
  • Neurological Effects : The compound has been investigated for its effects on neurotransmitter systems, particularly its interaction with muscarinic acetylcholine receptors (M3R). Activation of these receptors has implications in neurodegenerative diseases .

Case Studies

StudyFindings
Study on Anticancer Activity Showed that this compound derivatives had significant cytotoxic effects on FaDu hypopharyngeal tumor cells, indicating potential for cancer therapy .
Neurological Interaction Study Demonstrated modulation of M3R activity, which is linked to cell proliferation and resistance to apoptosis in colorectal cancer models .
Enzyme Inhibition Research Highlighted the compound's ability to inhibit specific enzymes involved in metabolic pathways, showcasing its potential as a therapeutic agent.

Synthesis and Chemical Reactions

The synthesis of this compound typically involves multiple steps, including condensation reactions and functional group modifications. The compound can undergo various chemical reactions:

  • Oxidation : Converts the compound into corresponding N-oxides.
  • Reduction : Can transform the ester group into an alcohol.
  • Substitution Reactions : Allows for the introduction of different functional groups under basic conditions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for tert-butyl 3-methylpiperidine-2-carboxylate, and how do reaction conditions influence yield and purity?

  • Methodology : The compound is typically synthesized via a carbamate formation reaction. A common approach involves reacting piperidine derivatives with tert-butyl chloroformate under basic conditions (e.g., triethylamine in dichloromethane at room temperature) . Industrial-scale synthesis may use continuous flow systems for improved efficiency. Key parameters include solvent choice (polar aprotic solvents minimize side reactions), stoichiometric ratios, and purification via column chromatography or recrystallization.

Q. How can structural characterization of This compound be performed to confirm regiochemistry and stereochemistry?

  • Methodology : Use a combination of NMR (¹H, ¹³C, DEPT-135), IR spectroscopy (to confirm carbonyl groups), and mass spectrometry (HRMS for molecular ion validation). X-ray crystallography, as seen in structurally similar piperidine-carboxylates (e.g., tert-butyl 3-amino-2-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate), provides definitive stereochemical resolution .

Q. What are the standard protocols for handling and storing This compound to ensure stability?

  • Methodology : Store under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis of the tert-butyloxycarbonyl (Boc) group. Avoid prolonged exposure to moisture or strong acids/bases, which can cleave the Boc protecting group . Compatibility testing with common lab reagents (e.g., oxidizing agents like mCPBA) is recommended .

Advanced Research Questions

Q. How do steric and electronic effects of the 3-methyl substituent influence the reactivity of This compound in nucleophilic substitution reactions?

  • Methodology : Computational studies (DFT calculations) can model steric hindrance and charge distribution. Experimentally, compare reaction rates with analogous compounds (e.g., tert-butyl 4-(methylthio)piperidine-1-carboxylate) under identical conditions. Kinetic data from HPLC or GC-MS can quantify substituent effects on reaction pathways .

Q. What strategies resolve contradictions in reported biological activity data for This compound derivatives?

  • Methodology : Address discrepancies via orthogonal assays (e.g., SPR for binding affinity vs. cell-based functional assays) and rigorous purity validation (HPLC ≥95%). For example, fluorinated analogs like tert-butyl (3S)-3-(2,2,2-trifluoroacetamido)piperidine-1-carboxylate show enhanced enzyme inhibition due to electronic effects, which may explain divergent results in activity screens .

Q. How can the stereochemical outcome of This compound derivatization be controlled during asymmetric synthesis?

  • Methodology : Use chiral auxiliaries (e.g., Evans oxazolidinones) or enantioselective catalysts (e.g., Ru-BINAP complexes). For stereoselective hydroxylation, enzymatic methods (e.g., P450 monooxygenases) or Sharpless dihydroxylation may be applied, as demonstrated in related piperidine systems .

Q. What are the ecological and toxicological risks of This compound intermediates, and how can these be mitigated in lab-scale workflows?

  • Methodology : Follow REACH guidelines for unknown toxicity compounds. Perform in silico toxicity prediction (e.g., EPA’s TEST software) and biodegradability assays. Substitute hazardous reagents (e.g., LiAlH₄) with safer alternatives (NaBH₄ with CeCl₃) where possible .

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